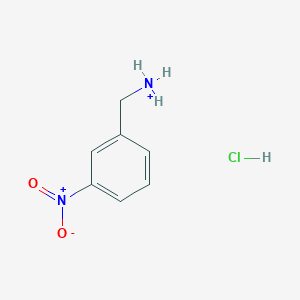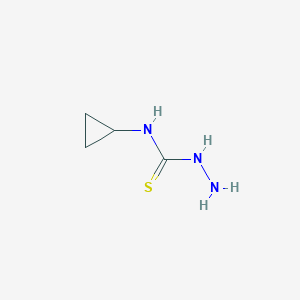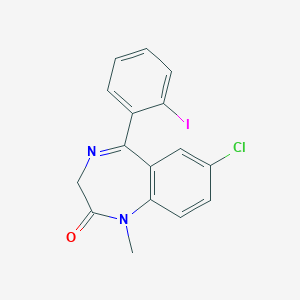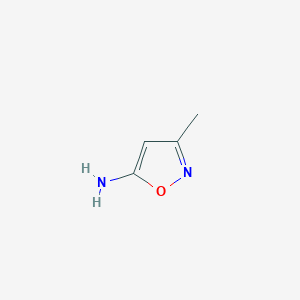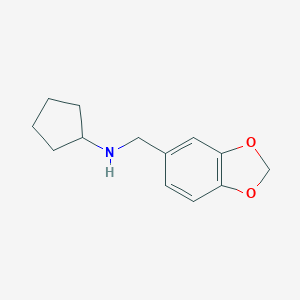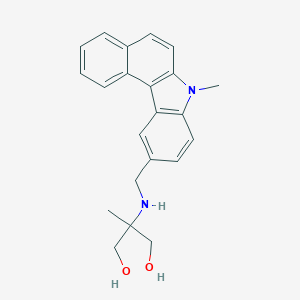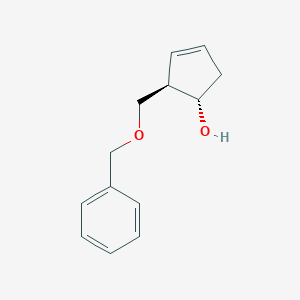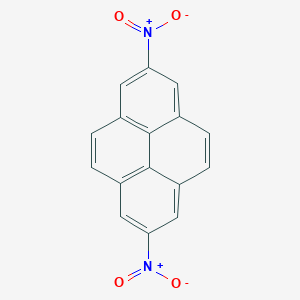
Pyrene, 2,7-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene, 2,7-dinitro- is a chemical compound that belongs to the nitroaromatic family. It is a yellow crystalline solid that is used in various research applications due to its unique properties. Pyrene, 2,7-dinitro- is a highly reactive compound that is widely used in the field of organic synthesis and biochemistry.
Mécanisme D'action
The mechanism of action of Pyrene, 2,7-dinitro- is not well understood. However, it is believed that the compound interacts with biological molecules through intercalation and hydrogen bonding. Pyrene, 2,7-dinitro- has a planar structure that allows it to insert itself between the base pairs of DNA. This intercalation can cause changes in the structure and function of DNA. Pyrene, 2,7-dinitro- can also form hydrogen bonds with biological molecules, which can affect their activity.
Effets Biochimiques Et Physiologiques
Pyrene, 2,7-dinitro- has been shown to have various biochemical and physiological effects. The compound has been found to be toxic to some cell lines, and it can induce DNA damage and apoptosis. Pyrene, 2,7-dinitro- has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Pyrene, 2,7-dinitro- has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrene, 2,7-dinitro- is its high fluorescence intensity, which makes it an excellent fluorescent probe for imaging applications. Additionally, Pyrene, 2,7-dinitro- is a highly reactive compound that can be used to modify biological molecules. However, Pyrene, 2,7-dinitro- is also highly toxic to some cell lines, which can limit its use in certain experiments. The compound is also highly reactive, which can make it difficult to control its interactions with biological molecules.
Orientations Futures
There are several future directions for Pyrene, 2,7-dinitro-. One area of research is the development of biosensors for the detection of various analytes. Pyrene, 2,7-dinitro- can be used to develop biosensors that are highly sensitive and selective. Another area of research is the study of the mechanism of action of Pyrene, 2,7-dinitro-. Understanding the interactions between Pyrene, 2,7-dinitro- and biological molecules can provide insights into the structure and function of these molecules. Additionally, Pyrene, 2,7-dinitro- can be used to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
Pyrene, 2,7-dinitro- can be synthesized through several methods. The most common method is the nitration of pyrene using a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of Pyrene, 2,7-dinitro- is typically high using this method, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Pyrene, 2,7-dinitro- has various research applications, including the synthesis of fluorescent dyes, the study of DNA intercalation, and the development of biosensors. Pyrene, 2,7-dinitro- is a highly fluorescent compound that can be used to label proteins and nucleic acids. This labeling can be used to study the localization and movement of these molecules in cells. Pyrene, 2,7-dinitro- can also intercalate into DNA, which can be used to study the structure and function of DNA. Additionally, Pyrene, 2,7-dinitro- can be used to develop biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
117929-15-4 |
|---|---|
Nom du produit |
Pyrene, 2,7-dinitro- |
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
Clé InChI |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
117929-15-4 |
Synonymes |
2,7-DINITROPYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



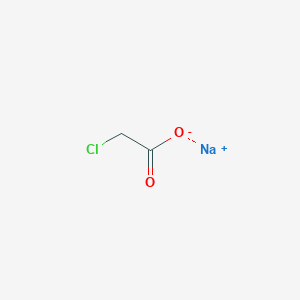

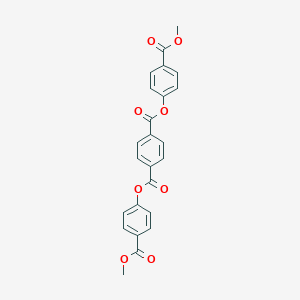
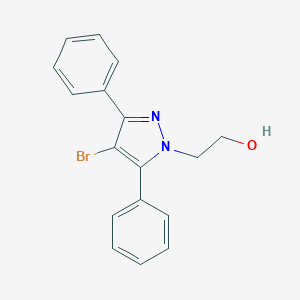
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
